molecular formula C24H21N3O3 B2710349 2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide CAS No. 903278-60-4

2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide

Cat. No.: B2710349
CAS No.: 903278-60-4
M. Wt: 399.45
InChI Key: JCUQJXDPNUPIOK-UHFFFAOYSA-N
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Description

2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system. This particular compound is characterized by the presence of an amino group, a methoxybenzoyl group, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable electrophile.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amine precursors.

    Attachment of the Methoxybenzoyl Group: This step involves the acylation of the indolizine core with 4-methoxybenzoyl chloride under basic conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with o-toluidine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and methoxybenzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(4-methoxybenzoyl)indolizine-1-carboxamide: Lacks the o-tolyl group.

    2-amino-3-(4-methoxyphenyl)indolizine-1-carboxamide: Has a phenyl group instead of a benzoyl group.

    2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide: Has a phenyl group instead of an o-tolyl group.

Uniqueness

2-amino-3-(4-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide is unique due to the presence of both the methoxybenzoyl and o-tolyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-amino-3-(4-methoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-15-7-3-4-8-18(15)26-24(29)20-19-9-5-6-14-27(19)22(21(20)25)23(28)16-10-12-17(30-2)13-11-16/h3-14H,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUQJXDPNUPIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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